Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate
Description
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate (CAS 1291489-00-3) is a benzofuran derivative characterized by a methyl ester at position 6, a methyl group at position 2, and a 4-methylbenzyloxy substituent at position 4 of the benzofuran core. Its safety profile indicates flammability (P210, P233) and hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating strict storage in dry, cool, and sealed conditions .
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl 2-methyl-4-[(4-methylphenyl)methoxy]-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-17-9-15(19(20)21-3)10-18-16(17)8-13(2)23-18/h4-10H,11H2,1-3H3 |
InChI Key |
ZLWPYPQORQVJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=CC3=C2C=C(O3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methylbenzofuran with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to esterification with methyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 4-methylbenzyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination followed by nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The presence of the methyl and benzyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The most directly comparable compound is Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS 1291493-87-2), which shares the benzofuran core and methyl ester at position 6 but differs in substituents at positions 2 and 4:
- Position 2 : The target compound has a methyl group, while the analogous compound lacks this substituent.
- Position 4 : The target compound features a 4-methylbenzyloxy group (an aromatic ether), whereas the analogous compound has a 2-oxopropoxy group (a ketone-containing aliphatic ether).
Key Implications of Structural Differences :
- Electronic Properties : The 4-methylbenzyloxy group’s aromaticity may enhance stability compared to the aliphatic 2-oxopropoxy group, which contains a reactive ketone moiety.
- Reactivity : The 2-oxopropoxy group in the analogous compound could undergo ketone-specific reactions (e.g., nucleophilic additions), while the target compound’s ether linkage is more chemically inert.
Physical and Chemical Properties
Biological Activity
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 310.34 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have suggested that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (colon cancer) | 0.16 |
| Compound B | MDA-MB-231 (breast cancer) | 0.28 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined, but preliminary data suggests it may possess similar efficacy as its analogs.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds in this chemical class often interact with key signaling pathways involved in cell proliferation and apoptosis. For example, inhibition of the PI3K/Akt pathway has been observed in related compounds, leading to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies on related benzofuran derivatives have indicated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. Such findings suggest that this compound may share these apoptotic characteristics.
- Animal Models : Preliminary animal studies using structurally similar compounds have shown reduced tumor sizes and improved survival rates in models of breast and colon cancer. This indicates potential for further exploration of this compound in vivo.
- Synergistic Effects : Research has also indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy, suggesting a possible role as an adjuvant therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
